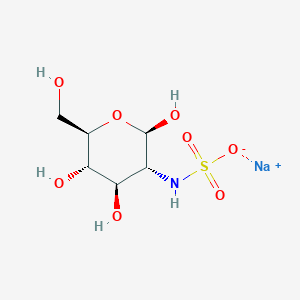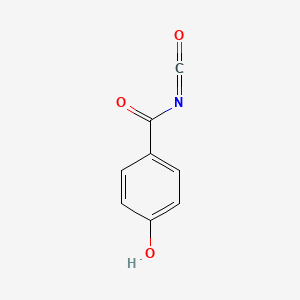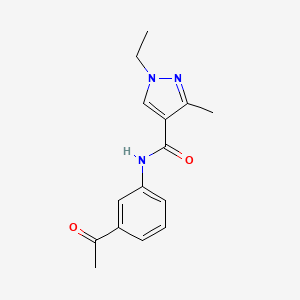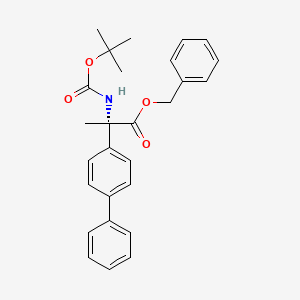
(S)-benzyl 2-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate is a complex organic compound that belongs to the class of esters. Esters are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is particularly interesting due to its unique structure, which includes a benzyl group, a biphenyl moiety, and a Boc-protected amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate typically involves multiple steps. One common method starts with the commercially available ethyl (S)-lactate. The α-hydroxy ester is converted in the first step to ethyl (S)-2-(benzyloxy)propionate by O-benzylation . This intermediate is then subjected to further reactions to introduce the biphenyl and Boc-protected amino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate can undergo various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of complex organic molecules for various industrial applications
作用機序
The mechanism of action of Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological molecules. The biphenyl moiety provides structural rigidity, which can influence the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
Benzyl propionate: Similar ester structure but lacks the biphenyl and Boc-protected amino groups.
Ethyl acetate: A simpler ester with different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
Benzyl-2-(S)-N-boc-amino-2-biphenyl propionate is unique due to its combination of a benzyl group, a biphenyl moiety, and a Boc-protected amino group
特性
分子式 |
C27H29NO4 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C27H29NO4/c1-26(2,3)32-25(30)28-27(4,24(29)31-19-20-11-7-5-8-12-20)23-17-15-22(16-18-23)21-13-9-6-10-14-21/h5-18H,19H2,1-4H3,(H,28,30)/t27-/m0/s1 |
InChIキー |
YXKIXFLUGAVMPW-MHZLTWQESA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
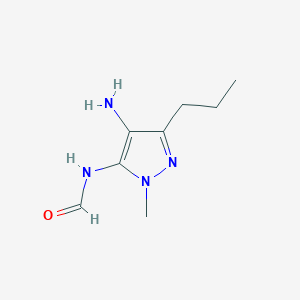
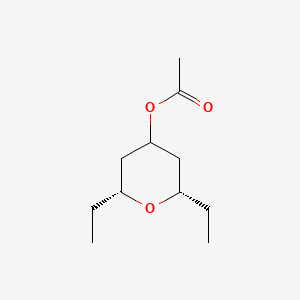
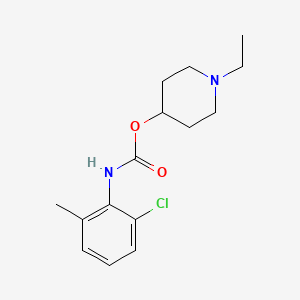
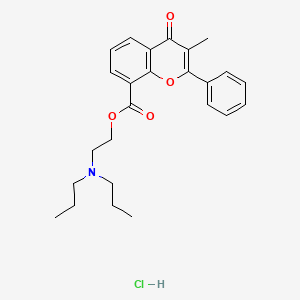
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
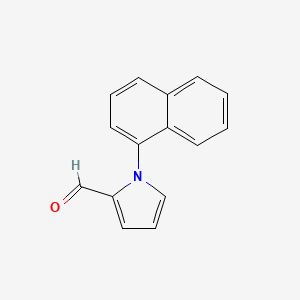
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
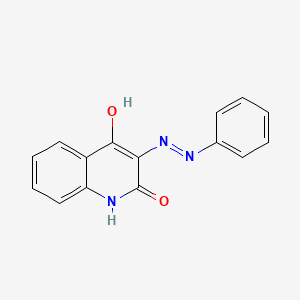
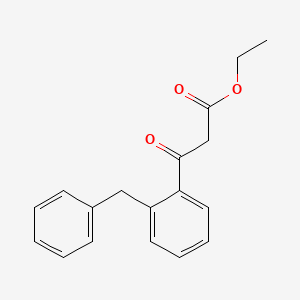
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)
